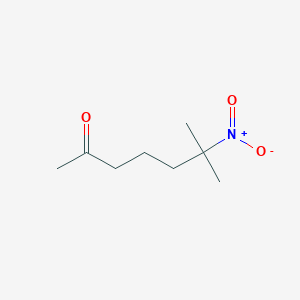

6-Methyl-6-nitroheptan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

142963-25-5 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6-methyl-6-nitroheptan-2-one |

InChI |

InChI=1S/C8H15NO3/c1-7(10)5-4-6-8(2,3)9(11)12/h4-6H2,1-3H3 |

InChI Key |

YDDRSEAXBFZBSN-UHFFFAOYSA-N |

SMILES |

CC(=O)CCCC(C)(C)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)CCCC(C)(C)[N+](=O)[O-] |

Synonyms |

6-Methyl-6-nitro-2-heptanone |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methyl 6 Nitroheptan 2 One and Analogous Nitroketone Architectures

Direct Nitration Strategies for Aliphatic Ketones and Precursors

Direct nitration methods offer a straightforward approach to introduce a nitro group into an organic molecule. However, achieving selectivity, particularly in aliphatic systems, can be challenging.

Vapour-Phase Nitration of Heptane (B126788) Analogues and Positional Isomerization

Vapour-phase nitration of alkanes is a high-temperature process typically carried out using nitric acid or nitrogen tetroxide. libretexts.org This reaction proceeds through a free radical mechanism, which often leads to a complex mixture of products. libretexts.orgdtic.mil The high temperatures required (in the range of 673 to 773 Kelvin) can cause carbon-carbon bond cleavage, resulting in the formation of nitroalkanes with fewer carbon atoms than the starting material. doubtnut.com

For a heptane analogue, such as 2-methylheptane (B165363) (an isomer of heptane), vapour-phase nitration would be expected to yield a variety of nitrated products. The substitution of hydrogen atoms on primary, secondary, and tertiary carbons can occur, with the relative reactivity generally following the order of tertiary > secondary > primary. However, the statistical abundance of primary and secondary hydrogens often leads to a mixture of isomers. Furthermore, positional isomerization can occur, and the harsh reaction conditions can lead to the formation of shorter-chain nitroalkanes. For instance, the nitration of propane (B168953) yields not only 1-nitropropane (B105015) and 2-nitropropane (B154153) but also nitroethane and nitromethane. libretexts.org

Due to this lack of selectivity, vapour-phase nitration is generally not a preferred method for the synthesis of a specific, complex nitroketone like 6-methyl-6-nitroheptan-2-one. The direct nitration of 6-methylheptan-2-one (B42224) under these conditions would likely result in a mixture of isomers and degradation products, making isolation of the desired compound difficult.

Selective Nitration Approaches for Alpha-Carbonyl Systems

More selective methods have been developed for the nitration of ketones at the α-position. One approach involves the use of N-acylbenzotriazoles as acylating agents in the conversion of primary nitroalkanes to the corresponding α-nitro ketones. organic-chemistry.org This method provides a more controlled way to construct the α-nitro ketone functionality.

Another strategy involves the direct nitration of a ketone enolate or a related species. While the direct nitration of ketones with strong acids can be problematic, alternative nitrating agents and conditions have been explored to improve selectivity. For example, the use of milder nitrating agents or the protection of other reactive sites on the molecule can direct the nitration to the desired α-carbon.

Indirect Synthetic Pathways via Functional Group Transformations

Indirect methods, which involve the construction of the nitroketone framework through a series of reactions, often provide better control and higher yields of the desired product.

Oxidation of Corresponding Nitro Alcohols to Nitro Ketones

A reliable and widely used method for the synthesis of α-nitro ketones is the oxidation of the corresponding β-nitro alcohols. These nitro alcohols can be prepared through various methods, most notably the Henry (nitroaldol) reaction. A variety of oxidizing agents have been employed for this transformation.

For instance, a series of alkyl and aryl α-nitro ketones have been prepared by the potassium dichromate oxidation of the corresponding nitro alcohols. This method has been shown to be efficient, with short reaction times allowing for the easy isolation of pure nitro ketones.

| Oxidizing Agent | Substrate | Product | Yield (%) |

| Potassium Dichromate/H₂SO₄ | 1-Nitro-2-propanol | 1-Nitro-2-propanone | - |

| Chromium (VI) oxide | Various β-nitro alcohols | Various α-nitro ketones | - |

Yields are often reported as good to excellent, though specific percentages vary with the substrate.

Application of the Henry (Nitroaldol) Reaction in Carbon-Carbon Bond Formation for Nitroketone Synthesis

The Henry reaction, also known as the nitroaldol reaction, is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. researchgate.net This reaction is a cornerstone in the synthesis of β-nitro alcohols, which, as mentioned previously, are excellent precursors to α-nitro ketones. researchgate.net

The synthesis of this compound could be envisioned through a two-step sequence starting with the Henry reaction. The reaction would involve the condensation of a suitable nitroalkane with a ketone. For example, the reaction of 2-nitropropane with 4-penten-2-one, followed by reduction of the double bond and oxidation of the resulting alcohol, could potentially yield the target molecule.

The general mechanism of the Henry reaction involves the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a β-nitro alkoxide. Subsequent protonation yields the β-nitro alcohol.

| Nitroalkane | Carbonyl Compound | Base | Product (β-Nitro Alcohol) |

| Nitromethane | Benzaldehyde | NaOH | 1-Phenyl-2-nitroethanol |

| Nitroethane | Acetone (B3395972) | Et₃N | 2-Methyl-1-nitro-2-butanol |

| 2-Nitropropane | Acetaldehyde | DBU | 3-Methyl-3-nitro-2-butanol |

Formation of Alpha-Nitro Ketone Salts through Alkaline Hydrolysis of 2-Morpholino-1-nitroalkenes

The hydrolysis of enamines to regenerate the parent carbonyl compound is a well-established transformation in organic synthesis. masterorganicchemistry.comyoutube.com This principle can be applied to the synthesis of α-nitro ketones. Enamines, formed from the reaction of a secondary amine (such as morpholine) with a ketone, are nucleophilic at the α-carbon and can react with electrophiles. wikipedia.org

The reaction of an enamine with a nitroalkene can proceed via a Michael-type addition, which, after hydrolysis, can yield a γ-nitro ketone. ub.edu However, a more direct route to α-nitro ketones can be envisioned through the hydrolysis of a 2-morpholino-1-nitroalkene. This substrate could potentially be synthesized, and its subsequent hydrolysis under alkaline conditions would be expected to yield the corresponding α-nitro ketone salt. The enamine moiety would be hydrolyzed to the ketone, and under basic conditions, the α-nitro ketone would exist as its nitronate salt.

While this specific transformation is not as commonly cited as the Henry reaction followed by oxidation, it represents a plausible synthetic route based on the known reactivity of enamines and nitro compounds.

Advanced Coupling and Functionalization Reactions Incorporating the Nitroketone Moiety

The nitroketone moiety is a versatile functional group that can participate in a range of advanced organic reactions. The electron-withdrawing nature of both the nitro and keto groups activates adjacent protons and renders the molecule susceptible to various transformations, allowing for the construction of complex molecular frameworks. rsc.org

Benzyne (B1209423) is a highly reactive and transient intermediate characterized by a formal triple bond within a benzene (B151609) ring. This strained system makes benzyne a potent electrophile and dienophile, readily reacting with a wide array of nucleophiles. masterorganicchemistry.com Separately, α-nitro ketones possess acidic protons at the α-position due to the stabilizing effect of both the adjacent nitro and carbonyl groups. chemistryviews.org In the presence of a base, these ketones readily form nitronate anions, which are effective nucleophiles.

Theoretically, the nucleophilic nitronate derived from an α-nitro ketone could attack the electrophilic benzyne intermediate. This would constitute a nucleophilic addition to the benzyne, resulting in the formation of a new carbon-carbon bond and incorporating the α-nitro ketone structure into an aromatic system. However, a review of the scientific literature does not provide specific examples of this direct insertion reaction. While both benzynes and α-nitro ketones are well-studied reactive species, their specific coupling in this manner is not a commonly documented transformation.

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of atom economy, time, and resource efficiency, making it a powerful tool in modern organic synthesis.

Several MCRs have been developed for the synthesis of complex nitro-containing molecules. For instance, a four-component reaction for the direct synthesis of γ-nitroesters has been reported, involving the reaction of Meldrum's acid, an aromatic aldehyde, nitromethane, and an alcohol, promoted by a heterogeneous catalyst. researchgate.net While not directly yielding this compound, these strategies highlight the potential of MCRs to rapidly assemble complex scaffolds containing the γ-nitro carbonyl motif from simple and readily available precursors. Such strategies are invaluable for creating libraries of structurally diverse molecules for various applications.

Below is a table summarizing a representative multicomponent reaction for the synthesis of nitro-containing compounds.

| Reaction Name | Reactants | Catalyst/Promoter | Product Type | Key Features |

| Tetracomponent γ-nitroester synthesis | Meldrum's acid, Aldehyde, Nitromethane, Alcohol | Hydrotalcite-derived mixed oxides | γ-Nitroester | Domino Knoevenagel/Michael/esterification sequence; heterogeneous catalysis. researchgate.net |

| Bucherer-Bergs Reaction | Aldehyde/Ketone, Potassium Cyanide, Ammonium Carbonate | Heat | 5,5-disubstituted hydantoin | Forms heterocyclic scaffolds, can be adapted for precursors to complex molecules. nih.gov |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Typically no catalyst needed | α-Acylamino carboxamide | High atom economy and structural diversity; can incorporate nitro-functionalized starting materials. nih.gov |

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Accessibility of this compound

While specific literature on the synthesis of this compound is scarce, its structure as a γ-nitro ketone with a quaternary, nitro-bearing carbon suggests that the most logical and established synthetic approach is the Michael (or conjugate) addition. This route can be compared with other potential, albeit less practical, synthetic strategies.

Proposed Primary Synthetic Route: Michael Addition

The most direct and feasible synthesis involves the conjugate addition of the anion of 2-nitropropane to an α,β-unsaturated ketone. The reaction between 2-nitropropane and 4-methyl-3-penten-2-one (mesityl oxide) under basic conditions would yield the target compound. organic-chemistry.orgwikipedia.org

Mechanism : A base (e.g., an alkoxide or an amine base like DBU) deprotonates 2-nitropropane to form a resonance-stabilized nitronate anion. nih.gov This nucleophile then attacks the β-carbon of mesityl oxide in a 1,4-conjugate addition, forming a new carbon-carbon bond. wikipedia.org Subsequent protonation of the resulting enolate yields this compound.

Efficiency : Michael additions of nitroalkanes to enones are generally efficient and high-yielding reactions. organic-chemistry.orgnih.gov The reaction is thermodynamically controlled, which typically favors the desired 1,4-adduct. organic-chemistry.org

Selectivity : A key challenge in reactions with enones is controlling 1,4- versus 1,2-addition. Soft nucleophiles, such as the resonance-stabilized nitronate from 2-nitropropane, strongly favor the 1,4-addition pathway, leading to high selectivity for the desired γ-nitro ketone. youtube.com

Accessibility : The starting materials, 2-nitropropane and mesityl oxide, are common, commercially available, and relatively inexpensive bulk chemicals. google.com This makes the route highly accessible and scalable.

Alternative Synthetic Route: Alkylation of an Acetone Enolate

An alternative two-step approach could be envisioned, involving the generation of an acetone enolate (or a derivative like a silyl (B83357) enol ether) followed by alkylation with a suitable 3-halo-2-methyl-2-nitropropane derivative.

Mechanism : Acetone would be deprotonated with a strong base like lithium diisopropylamide (LDA) to form its enolate. This enolate would then act as a nucleophile in an SN2 reaction with a substrate like 1-chloro-2-methyl-2-nitropropane.

Selectivity : A major issue would be controlling the selectivity of alkylation. O-alkylation of the enolate is a common side reaction that would compete with the desired C-alkylation. Self-condensation of acetone (an aldol (B89426) reaction) is another potential side reaction that must be suppressed by using a strong, non-nucleophilic base and low temperatures.

Comparative Summary

The following table provides a comparative analysis of the two potential synthetic routes to this compound.

| Parameter | Route 1: Michael Addition | Route 2: Enolate Alkylation |

| Starting Materials | 2-Nitropropane, 4-Methyl-3-penten-2-one | Acetone, 1-Chloro-2-methyl-2-nitropropane |

| Accessibility of Reagents | High (Commercially available bulk chemicals) | Low (Halo-nitroalkane requires separate synthesis) |

| Number of Steps | One pot | Multiple steps (synthesis of alkylating agent, then alkylation) |

| Probable Efficiency | High | Low to Moderate |

| Selectivity Issues | Minimal (1,4-addition is highly favored) | Significant (C- vs. O-alkylation, self-condensation, elimination) |

| Overall Feasibility | High (Preferred Route) | Low |

Based on this analysis, the Michael addition of 2-nitropropane to mesityl oxide is the most efficient, selective, and accessible method for the synthesis of this compound. This approach leverages well-established reactivity principles to construct the target molecule from simple precursors in a single, high-yielding step. organic-chemistry.orgfrontiersin.org

Elucidation of Reaction Mechanisms and Kinetic Profiles Pertinent to 6 Methyl 6 Nitroheptan 2 One Chemistry

Mechanistic Investigations of Nitro Group Introduction and Ketone Formation

The construction of the 6-methyl-6-nitroheptan-2-one scaffold typically involves a two-step sequence: the formation of a carbon-carbon bond to introduce the nitro-functionalized fragment, followed by the oxidation of an alcohol to the target ketone. The Henry reaction is a cornerstone of this approach, enabling the initial bond formation.

The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is fundamental to the synthesis of β-nitro alcohols, which are versatile precursors to a wide range of functional groups, including the α-nitro ketones. wikipedia.org

The mechanism of the Henry reaction proceeds through several reversible steps: wikipedia.org

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base. The resulting anion is a nitronate, which is stabilized by resonance, delocalizing the negative charge onto the oxygen atoms of the nitro group. The pKa of most nitroalkanes is around 17 in DMSO, making them accessible for deprotonation by common bases. wikipedia.org

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.

Protonation: The β-nitro alkoxide is subsequently protonated by the conjugate acid of the base used in the initial step, yielding the final β-nitro alcohol product.

All steps in the Henry reaction are reversible. wikipedia.orgresearchgate.net Consequently, the reaction conditions, such as the choice of base and solvent, can significantly influence the equilibrium and the final product distribution. For the synthesis of a precursor to this compound, the reaction would likely involve the condensation of 2-nitropropane (B154153) with a suitable keto-aldehyde or a related carbonyl compound. The use of catalytic amounts of a base is often preferred to favor the formation of the β-nitro alcohol and prevent subsequent elimination reactions that can lead to nitroalkenes. organic-chemistry.org

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Deprotonation | A base removes a proton from the α-carbon of the nitroalkane. | Nitronate anion |

| 2. C-C Bond Formation | The nitronate anion attacks the carbonyl carbon. | β-nitro alkoxide |

| 3. Protonation | The alkoxide is protonated to yield the final product. | β-nitro alcohol |

The β-nitro alcohol synthesized via the Henry reaction serves as a direct precursor to the target α-nitro ketone. The conversion is achieved through the oxidation of the secondary alcohol functionality. Several oxidative methods are available for this transformation, with the choice of reagent being critical to avoid side reactions involving the nitro group. nih.gov

Chromate-based oxidants have been effectively used for the preparation of α-nitro ketones from their corresponding nitro alcohols. nih.govresearchgate.net A modified procedure using potassium dichromate and sulfuric acid has been shown to be efficient, offering short reaction times and facilitating the isolation of pure nitro ketones. nih.gov This method represents a significant improvement over classic procedures that required extended reaction times. nih.govresearchgate.net

Other general methods for the oxidation of secondary alcohols could also be applicable, including:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, under mild conditions. researchgate.net

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a mild and selective oxidation of primary and secondary alcohols.

Pyridinium Chlorochromate (PCC): A milder version of chromic acid-based oxidants. nih.gov

The selection of the optimal oxidative pathway depends on factors such as substrate tolerance, scalability, and reagent availability. The key consideration is the stability of the nitro group under the chosen oxidative conditions.

| Oxidizing Agent | Typical Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Potassium Dichromate (K₂Cr₂O₇) | Aqueous sulfuric acid | Cost-effective, efficient for nitro alcohols. nih.gov | Chromium waste, strongly acidic conditions. |

| Swern Oxidation | DMSO, oxalyl chloride, triethylamine, low temperature | Mild conditions, avoids heavy metals. | Requires cryogenic temperatures, formation of dimethyl sulfide (B99878) byproduct. |

| Dess-Martin Periodinane | CH₂Cl₂ or other organic solvents, room temperature | Mild, high selectivity, neutral conditions. | Reagent is shock-sensitive, relatively expensive. |

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Milder than Jones reagent, good for acid-sensitive substrates. nih.gov | Chromium waste, can be acidic. |

Intramolecular Transformations and Stereochemical Considerations

Beyond its synthesis, the functional groups within the this compound framework can be manipulated to undergo further transformations. These reactions can lead to the formation of complex cyclic structures and are often governed by subtle stereochemical factors.

The nitro group can be converted into a nitroso group, which is a highly reactive functional group capable of participating in various reactions, including the ene reaction. ucl.ac.ukacs.org The intramolecular nitroso ene reaction is a powerful synthetic method for forming nitrogen-containing heterocyclic compounds. osi.lvresearchgate.netchemrxiv.org

The mechanism of the nitroso ene reaction is a subject of detailed study, with theoretical investigations suggesting that the reaction proceeds through a stepwise path involving polarized diradical intermediates. researchgate.netacs.org These intermediates exhibit high rotational barriers around what are formally single bonds, which allows for the preservation of stereochemical information. researchgate.net

In a hypothetical scenario involving a derivative of this compound, a precursor nitro compound could be reduced to a transient nitroso intermediate. If an appropriately positioned alkene is present within the molecule, an intramolecular ene reaction could be triggered. This would involve the following steps: chemrxiv.org

Formation of the Nitroso Intermediate: The nitro group is reduced to a nitroso group, often using a catalyst such as an iron complex. researchgate.netchemrxiv.org

C-N Bond Formation: The nitroso group reacts with the intramolecular alkene, leading to the formation of a diradical or zwitterionic intermediate. This is typically the rate-determining step. researchgate.net

Hydrogen Transfer: A rapid intramolecular hydrogen transfer from the allylic position of the original alkene to the oxygen atom of the nitroso group occurs, forming a hydroxylamine (B1172632) product and a new double bond.

The stereochemical outcome of such a cyclization would be dictated by the conformation of the transition state during the hydrogen transfer step. researchgate.net

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into one enantiomer, thereby achieving a theoretical yield of 100%. wikipedia.orgprinceton.edu This process combines a kinetic resolution, which selectively reacts with one enantiomer, with an in-situ racemization of the remaining, slower-reacting enantiomer. wikipedia.org

For nitro-substituted compounds, particularly nitro alcohols derived from the Henry reaction, DKR can be a highly effective method for accessing enantiomerically pure products. researchgate.netalmacgroup.com The key to a successful DKR in these systems is the ability to racemize the stereocenter bearing the hydroxyl group. This is often achieved by exploiting the reversibility of the Henry reaction. almacgroup.com

A typical DKR process for a nitro-substituted alicyclic alcohol would involve:

Kinetic Resolution: An enzyme, often a lipase, selectively acylates one enantiomer of the racemic nitro alcohol at a faster rate than the other. almacgroup.comorganic-chemistry.org

Racemization: A base is used to catalyze the retro-Henry reaction of the unreacted (slower-reacting) enantiomer, breaking the carbon-carbon bond and forming the precursor nitroalkane and carbonyl compound. The subsequent re-formation of the nitro alcohol can occur without stereocontrol, leading to a racemic mixture that can re-enter the kinetic resolution cycle. almacgroup.com

Challenges in these systems can arise from competing epimerization pathways, such as deprotonation at the carbon bearing the nitro group, which can complicate the desired racemization process. almacgroup.com Careful optimization of the base, enzyme, and reaction conditions is therefore essential to achieve high enantioselectivity and yield. princeton.edualmacgroup.com

Reactivity Profiles and Transformative Pathways of this compound

The chemical behavior of this compound is dictated by the presence of its two primary functional groups: the ketone and the tertiary nitro group. Each of these groups offers distinct opportunities for chemical transformation.

Reactions at the Ketone Group:

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would be important to avoid reduction of the nitro group.

Enolate Chemistry: The presence of α-protons allows for the formation of an enolate under basic conditions. This enolate can then react with various electrophiles, enabling alkylation, aldol (B89426) condensation, or halogenation at the α-position to the carbonyl.

Wittig Reaction: The ketone can be converted to an alkene through reaction with a phosphorus ylide.

Reactions involving the Nitro Group:

Reduction: The tertiary nitro group can be reduced to an amine. This transformation is a valuable route to γ-amino alcohols (after ketone reduction) or γ-amino ketones. Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Palladium or Platinum) or chemical reducing agents can be employed.

Denitration: Under certain radical conditions, the nitro group can be replaced by a hydrogen atom or other functional groups.

The combination of these reactive sites makes this compound a potentially versatile building block in organic synthesis, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Keto-Enol Tautomerism and Enolate Chemistry in Nitro Ketones

Keto-enol tautomerism is an equilibrium process involving the interconversion of a carbonyl compound (the keto form) and its corresponding enol isomer. fiveable.mechemistrysteps.com This process is fundamental to understanding the reactivity of the α-carbon in ketones. For this compound, the presence of α-hydrogens allows for the formation of enol and enolate intermediates, which are crucial for many of its reactions.

The equilibrium between the keto and enol forms is typically catalyzed by either acid or base. masterorganicchemistry.com In most simple ketones, the equilibrium heavily favors the more stable keto form. masterorganicchemistry.combritannica.com The enol form, though present in small concentrations, is highly reactive.

Under basic conditions, a proton can be abstracted from the α-carbon (the carbon adjacent to the carbonyl group) to form a resonance-stabilized enolate ion. sketchy.com The negative charge is delocalized between the α-carbon and the oxygen atom. This enolate is a potent nucleophile and can react at either the carbon or the oxygen, although reactions with carbon electrophiles predominantly occur at the α-carbon. msu.edu

The presence of the electron-withdrawing nitro group in this compound influences the acidity of the α-hydrogens. The inductive effect of the nitro group increases the acidity of the protons on the carbon atoms between the carbonyl and nitro groups, making enolate formation more favorable compared to a simple ketone.

Illustrative Equilibrium Data for Keto-Enol Tautomerism

| Compound | Solvent | % Enol Content (approximate) |

|---|---|---|

| Acetone (B3395972) | Neat | 0.00025 |

| Cyclohexanone | Neat | 0.02 |

| Acetylacetone (a β-diketone) | Neat | 80 |

| This compound (estimated) | Non-polar | Slightly higher than a simple ketone due to inductive effects |

Nucleophilic and Electrophilic Reactivity Patterns of the Nitro and Carbonyl Functionalities

The dual functionality of this compound gives rise to a rich and complex reactivity profile, with both nucleophilic and electrophilic centers.

The Carbonyl Group:

The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This can lead to a wide range of nucleophilic addition reactions. libretexts.orgmasterorganicchemistry.com The reactivity of the ketone is influenced by steric hindrance around the carbonyl group. In this compound, the ketone is a methyl ketone, which is relatively unhindered, allowing for facile nucleophilic attack.

Common nucleophilic addition reactions at the carbonyl group include:

Reduction: Reaction with reducing agents like sodium borohydride (NaBH₄) would yield the corresponding secondary alcohol, 6-methyl-6-nitroheptan-2-ol.

Grignard Reactions: Addition of organometallic reagents, such as Grignard reagents (RMgX), would result in the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide can convert the carbonyl group into an alkene.

As discussed previously, the α-carbon can become nucleophilic upon formation of an enolate, allowing it to participate in reactions like aldol condensations or alkylations. libretexts.org

The Nitro Group:

The nitro group is strongly electron-withdrawing, which has several consequences for the molecule's reactivity.

Acidity of α-hydrogens: As mentioned, it increases the acidity of nearby C-H bonds.

Electrophilic Nature of the Nitro Group: While the nitro group itself is not typically a primary site of nucleophilic attack in aliphatic compounds, it can be transformed into other functional groups. For instance, the nitro group can be reduced to an amine (NH₂). This transformation is a key synthetic utility of nitro compounds. orientjchem.org

Nef Reaction: Primary and secondary nitroalkanes can be converted to aldehydes and ketones, respectively, under specific conditions (typically treatment of the nitronate salt with strong acid). arkat-usa.orgnih.gov However, this compound possesses a tertiary nitro group, which cannot undergo a standard Nef reaction as it lacks an α-proton at the nitro-substituted carbon.

aci-Nitro Tautomerism: Similar to keto-enol tautomerism, nitroalkanes with an α-hydrogen can exist in equilibrium with their nitronic acid (aci-nitro) form. frontiersin.orgnih.gov This is not possible for the tertiary nitro group in this compound.

Illustrative Reactivity Profile

| Functional Group | Reactive Site | Nature of Reactivity | Typical Reactions |

|---|---|---|---|

| Carbonyl (C=O) | Carbonyl Carbon | Electrophilic | Nucleophilic Addition (e.g., Grignard, Reduction) |

| Carbonyl (α-Carbon) | α-Carbon | Nucleophilic (as enolate) | Aldol Condensation, Alkylation |

| Nitro (-NO₂) | Nitrogen | Electrophilic (undergoes reduction) | Reduction to Amine |

The interplay between these functionalities allows for a variety of synthetic transformations. For example, the formation of an enolate at the α-carbon of the ketone could potentially be followed by an intramolecular reaction if a suitable electrophilic site could be generated elsewhere in the molecule. The synthesis of γ-nitro ketones is often a strategic step in the preparation of other important molecules, such as pyrrolidines. acs.org

An article focusing solely on the chemical compound “this compound” cannot be generated at this time.

A thorough search of scientific databases and literature has revealed no specific experimental spectroscopic or chromatographic data for the compound this compound. Detailed research findings, including data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Distortionless Enhancement by Polarization Transfer (DEPT), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS), are not available in the public domain for this specific molecule.

Generating an article with the required sophisticated characterization and data tables as per the requested outline would necessitate fabricating data, which would be scientifically inaccurate and misleading. The strict instructions to focus solely on this compound and to include detailed, specific research findings prevent the use of generalized data from similar compounds (e.g., nitroalkanes or other heptanone derivatives) as a substitute.

Therefore, until peer-reviewed scientific data for the synthesis and characterization of this compound becomes publicly available, it is not possible to create the requested document.

Sophisticated Spectroscopic and Chromatographic Characterization of 6 Methyl 6 Nitroheptan 2 One

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 6-Methyl-6-nitroheptan-2-one, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its principal functional groups: the carbonyl group (C=O) of the ketone and the nitro group (NO₂).

The presence of the ketone is typically confirmed by a strong, sharp absorption band corresponding to the C=O stretching vibration. For aliphatic ketones, this band is generally observed in the region of 1725-1705 cm⁻¹. uc.edu The tertiary aliphatic nitro group is characterized by two distinct stretching vibrations: an asymmetrical stretch and a symmetrical stretch. The asymmetrical (as) N-O stretching vibration is expected to produce a strong absorption band around 1550 cm⁻¹, while the symmetrical (s) N-O stretching band, also strong, should appear near 1350 cm⁻¹. uc.edu The spectrum would also feature C-H stretching vibrations from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ region and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). msu.eduudel.edu

Detailed analysis of these vibrational frequencies provides definitive evidence for the presence of the key functional groups within the molecular structure of this compound.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C=O Stretch | Aliphatic Ketone | 1725 - 1705 | Strong |

| N-O Asymmetrical Stretch | Aliphatic Nitro | ~1550 | Strong |

| N-O Symmetrical Stretch | Aliphatic Nitro | ~1350 | Strong |

| C-H Stretch | Alkane (CH₃, CH₂) | 3000 - 2850 | Strong |

| C-H Bend | Alkane (CH₃, CH₂) | 1470 - 1365 | Medium |

X-ray Diffraction Analysis for Unambiguous Solid-State Molecular Structure Determination

The analysis would reveal the precise geometry of the ketone and tertiary nitro groups, as well as the conformation of the heptane (B126788) chain. Key structural parameters that would be determined include the C=O and C-N bond lengths, the O-N-O bond angle of the nitro group, and the torsional angles along the carbon backbone. This data is crucial for understanding intermolecular interactions in the crystal lattice, such as dipole-dipole interactions or potential weak hydrogen bonds, which influence the compound's physical properties. Although specific experimental data for this compound is not publicly available, the XRD technique remains the gold standard for absolute structure elucidation. acs.org

Table 2: Information Obtainable from X-ray Diffraction Analysis of this compound

| Structural Parameter | Information Provided |

| Unit Cell Dimensions | Dimensions and angles of the repeating crystal lattice. |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-N, N-O, C-C, C-H). |

| Bond Angles | Angles between adjacent bonds (e.g., O-N-O, C-C-C). |

| Torsional Angles | Dihedral angles defining the conformation of the molecule. |

| Intermolecular Interactions | Distances and geometries of interactions between molecules in the crystal. |

Advanced Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from any unreacted starting materials, byproducts, or isomers.

Gas-Liquid Chromatography (GLC), a subset of Gas Chromatography (GC), is a premier technique for separating and analyzing volatile compounds. orgchemboulder.com For this compound, which is expected to be sufficiently volatile, GLC can be used to determine its purity and to separate it from any potential structural isomers. The separation is based on the differential partitioning of the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a liquid stationary phase coated on a solid support within a column. libretexts.orglibretexts.org

The retention time of the compound is influenced by its volatility and its interaction with the stationary phase. orgchemboulder.com A non-polar or medium-polarity column would likely be suitable for this analysis. The column temperature would be a critical parameter to optimize, with temperature programming (a gradual increase in temperature) potentially being employed to ensure the efficient elution of the compound and any less volatile impurities. libretexts.orgiptsalipur.org A flame ionization detector (FID) would be appropriate for detecting the hydrocarbon-based molecule.

Table 3: Typical Gas-Liquid Chromatography (GLC) Parameters for Analysis of a Nitro Ketone

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Polysiloxane-based (e.g., 5% Phenyl Polysiloxane) | Provides separation based on boiling point and polarity. |

| Mobile Phase (Carrier Gas) | Helium or Nitrogen | Transports the vaporized sample through the column. libretexts.org |

| Injection Temperature | 200 - 250 °C | Ensures rapid volatilization of the sample. |

| Column Temperature | 100 - 200 °C (Isothermal or Programmed) | Controls the retention time and separation efficiency. libretexts.org |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity for organic compounds. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of a chemical reaction, identifying compounds in a mixture, and determining the appropriate solvent system for a larger-scale separation. wikipedia.orgkhanacademy.org In the context of this compound, TLC would be performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. chemistryhall.com

The compound, being moderately polar due to the ketone and nitro groups, would be spotted on the plate and developed with a mobile phase of intermediate polarity. A common mobile phase for compounds of this nature would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). wikipedia.org The ratio would be adjusted to achieve a retention factor (Rf) value ideally between 0.3 and 0.7 for optimal separation. Visualization of the spot could be achieved using a UV lamp (if the compound is UV-active) or by staining with a suitable reagent like potassium permanganate (B83412) or an anisaldehyde solution. chemistryhall.com

Table 4: Typical Thin-Layer Chromatography (TLC) System for this compound

| Component | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ on an aluminum or glass plate |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture (e.g., 70:30 v/v) |

| Visualization | UV light (254 nm) or chemical stain (e.g., potassium permanganate) |

| Retention Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. |

High-Performance Liquid Chromatography (HPLC) is a highly efficient separation technique used for both analytical purity determination and preparative isolation of compounds. knauer.net Given the polarity of this compound, both normal-phase and reversed-phase HPLC could be employed.

In a reversed-phase setup, which is the most common mode of HPLC, a non-polar stationary phase (like C18-silica) would be used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. libretexts.org The compound's retention would be controlled by adjusting the ratio of the organic solvent to water. A gradient elution, where the mobile phase composition is changed over time, could be used to ensure the timely elution of all components in a sample mixture. knauer.netlibretexts.org Detection would typically be performed using a UV detector, as the ketone functional group possesses a chromophore that absorbs in the UV region. This method would provide a highly accurate assessment of the compound's purity.

Table 5: Typical Reversed-Phase HPLC Conditions for Purity Analysis

| Parameter | Typical Condition | Purpose |

| Stationary Phase | Octadecylsilane (C18) bonded to silica particles | Non-polar phase for retaining the analyte. libretexts.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Polar eluent; composition is adjusted for optimal separation. researchgate.net |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for complex mixtures. knauer.net |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the analysis and resolution. |

| Detector | UV-Vis Detector (e.g., at 210 nm) | Detects the analyte as it elutes from the column. |

Computational Chemistry and Theoretical Modeling of 6 Methyl 6 Nitroheptan 2 One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are foundational to modern computational chemistry, providing a method to approximate solutions to the Schrödinger equation for a given molecule. These calculations can determine a molecule's most stable three-dimensional structure and the distribution of its electrons, which are crucial for understanding its physical and chemical properties.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for a broad range of chemical systems. arxiv.org The core principle of DFT is that the energy of a molecule can be determined from its electron density. arxiv.org

For 6-Methyl-6-nitroheptan-2-one, a DFT-based geometry optimization would be performed to find the lowest energy arrangement of its atoms. stackexchange.com This iterative process involves calculating the forces on each atom and adjusting their positions until a stable structure, or energy minimum, is reached. stackexchange.commdpi.com Given the flexible aliphatic chain, the molecule can exist in several conformations. Conformational analysis using DFT would identify the most stable conformers and the energy barriers between them. A popular and effective functional for such calculations is B3LYP, often paired with a basis set like 6-311++G(d,p), which has been shown to provide reliable geometries for organic molecules. nih.govnih.gov

The results of a DFT geometry optimization would provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound using DFT This table presents exemplary data that would be obtained from a DFT/B3LYP calculation. Actual values would require a specific computational study.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C=O (Ketone) | ~1.21 Å |

| C-N (Nitro) | ~1.49 Å | |

| N-O (Nitro) | ~1.22 Å | |

| Bond Angles | O-C-C (Ketone) | ~120° |

| O-N-O (Nitro) | ~125° | |

| C-C-N (Nitro) | ~109.5° |

Ab Initio Methods in Elucidating Reaction Mechanisms and Transition States

Ab initio methods are a class of quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, they can offer higher accuracy for certain properties, particularly for describing reaction mechanisms.

These methods are invaluable for studying the reactivity of this compound. For instance, the presence of a ketone allows for various nucleophilic addition reactions, while the alpha-hydrogens are susceptible to deprotonation under basic conditions to form an enolate. acs.orglibretexts.org The nitro group can also participate in specific reactions. Ab initio calculations can model the entire reaction coordinate for such transformations. This involves identifying the structures of reactants, products, and, most importantly, the high-energy transition state that connects them. researchgate.net The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the rate of a chemical reaction.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu

HOMO-LUMO Energy Gap Analysis and Its Correlation with Chemical Reactivity

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researcher.life Such molecules are often described as "soft."

A large HOMO-LUMO gap implies higher kinetic stability and lower reactivity, as more energy is needed for electronic excitation. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table presents exemplary data from a DFT calculation to illustrate FMO analysis. Actual values would require a specific computational study.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.5 eV | Highest Occupied Molecular Orbital (Electron Donor) |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital (Electron Acceptor) |

| HOMO-LUMO Gap (ΔE) | 6.3 eV | Indicator of Chemical Reactivity and Stability |

In Silico Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental analysis. In silico (computer-based) prediction of spectra can aid in the interpretation of experimental data and confirm molecular structures.

Theoretical UV-Visible Spectroscopy Modeling for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule, where the absorption of light promotes an electron from a lower energy orbital to a higher one. msu.edu Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the electronic excitation energies and predicting the UV-Visible absorption spectrum of molecules. qu.edu.qaohio-state.edu

The structure of this compound contains two primary chromophores (light-absorbing groups): the carbonyl group (C=O) of the ketone and the nitro group (-NO₂). Both groups can undergo n → π* transitions, where a non-bonding electron (from an oxygen lone pair) is excited into a π* antibonding orbital. These transitions are typically weak but occur at relatively long wavelengths.

A TD-DFT calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition intensity). researchgate.net Comparing the computationally simulated spectrum with an experimentally obtained one can validate both the theoretical model and the structural assignment of the compound. researchgate.net

Table 3: Hypothetical Predicted Electronic Transitions for this compound via TD-DFT This table illustrates the type of data generated from a TD-DFT calculation. Actual values would require a specific computational study.

| Predicted λmax (nm) | Oscillator Strength (f) | Transition Character | Associated Chromophore |

| ~280 nm | ~0.01 | n → π | Carbonyl (C=O) |

| ~275 nm | ~0.02 | n → π | Nitro (-NO₂) |

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a powerful tool for structure elucidation and verification of organic compounds. For a molecule like this compound, these techniques could provide valuable data to compare against experimental spectra, aiding in its unambiguous identification.

The primary approach for predicting NMR chemical shifts (δ) and coupling constants (J) involves quantum mechanical calculations, most commonly employing Density Functional Theory (DFT). The process typically begins with a conformational search to identify the lowest energy (most stable) three-dimensional structure of the molecule. This is crucial as NMR parameters are highly sensitive to the geometry of the molecule.

Once the optimized geometry is obtained, NMR shielding tensors are calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These shielding tensors are then converted into chemical shifts, usually by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Various combinations of DFT functionals (e.g., B3LYP, mPW1PW91) and basis sets (e.g., 6-31G(d,p), 6-311+G(2d,p)) can be employed, with the choice impacting the accuracy and computational cost of the prediction.

In addition to DFT, machine learning (ML) has emerged as a rapid and increasingly accurate method for NMR prediction. These ML models are trained on vast databases of experimentally determined NMR spectra and molecular structures to predict chemical shifts for new compounds. Software packages such as Mnova NMRPredict and ACD/Labs NMR Predictor utilize a combination of methods, including HOSE (Hierarchical Organisation of Spherical Environments) codes, machine learning, and increment-based algorithms, to provide fast estimations of ¹H and ¹³C NMR spectra.

For this compound, a computational study would generate predicted chemical shifts for each unique proton and carbon atom in the molecule. Coupling constants, which describe the interaction between neighboring nuclei, can also be calculated, providing further structural detail. The predicted spectrum can then be compared with an experimental one to confirm the structure.

Below is a hypothetical table illustrating the type of data that would be generated from a computational NMR prediction for this compound.

Hypothetical Predicted ¹H and ¹³C NMR Data for this compound (Calculated using a hypothetical DFT method, e.g., B3LYP/6-31G(d,p) in CDCl₃)

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ | 2.15 | 29.8 |

| 2 | C=O | - | 208.5 |

| 3 | CH₂ | 2.70 | 43.2 |

| 4 | CH₂ | 1.85 | 24.5 |

| 5 | CH₂ | 2.10 | 38.1 |

| 6 | C-NO₂ | - | 95.3 |

| 7 | CH₃ (on C6) | 1.60 | 25.7 |

| 8 | CH₃ (on C6) | 1.60 | 25.7 |

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible acyclic molecule like this compound, MD simulations are invaluable for exploring its conformational landscape in a solution, providing insights into its dynamic behavior that are not apparent from a single, static structure.

An MD simulation begins by defining a system, which includes the molecule of interest (this compound) and a surrounding "box" of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The interactions between all atoms in the system are described by a force field, a set of empirical energy functions and parameters. Commonly used force fields for organic molecules include the General AMBER Force Field (GAFF), the CHARMM General Force Field (CGenFF), and OPLS (Optimized Potentials for Liquid Simulations).

The simulation proceeds by calculating the forces on each atom at a given instant and then using Newton's laws of motion to predict the positions and velocities of the atoms a short time step (typically femtoseconds) later. By repeating this process millions of times, a trajectory of the molecule's conformational changes over time is generated.

Analysis of this trajectory can reveal:

Preferred Conformations: By identifying the geometries that the molecule adopts most frequently during the simulation, the most stable conformers in that particular solvent can be determined.

Conformational Transitions: The simulation can show the pathways and energy barriers for conversion between different conformers.

Solvent Effects: Running simulations in different solvents can demonstrate how the conformational preferences of this compound might change with its environment.

This information is crucial because the observed properties of a molecule in solution are an average over all the conformations it populates. Understanding the conformational landscape can help to explain its reactivity, physical properties, and even its spectroscopic characteristics, as NMR parameters can be averaged over the conformations observed in an MD simulation to potentially improve prediction accuracy.

A hypothetical study on this compound might identify several low-energy conformers that differ in the rotation around the C-C single bonds. The results could be presented in a table summarizing the relative populations and energies of these conformers.

Hypothetical Conformational Analysis of this compound in Water via MD Simulation

| Conformer ID | Dihedral Angle (C3-C4-C5-C6) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 178° (anti) | 0.00 | 65.2 |

| 2 | 65° (gauche+) | 0.85 | 17.4 |

| 3 | -68° (gauche-) | 0.88 | 16.9 |

| 4 | 0° (eclipsed) | 4.50 | 0.5 |

Derivatization and Transformative Applications of 6 Methyl 6 Nitroheptan 2 One in Complex Syntheses

Conversion to Varied Functional Groups via Specific Chemical Transformations

The presence of two distinct and reactive functional groups, the carbonyl (ketone) and the nitro group, allows for a range of selective chemical transformations. By choosing appropriate reagents and reaction conditions, one functional group can be altered while the other remains intact, or both can be transformed simultaneously to yield polyfunctional molecules.

The reduction of 6-Methyl-6-nitroheptan-2-one can be tailored to produce nitro alcohols, amino ketones, or amino alcohols, which are valuable synthetic intermediates. The selectivity of these transformations is highly dependent on the choice of reducing agent. youtube.com

Selective Reduction of the Ketone: The carbonyl group can be selectively reduced to a hydroxyl group without affecting the tertiary nitro group. This is typically achieved using mild hydride reagents such as sodium borohydride (B1222165) (NaBH₄). youtube.com The resulting product is the corresponding nitro alcohol, 6-methyl-6-nitroheptan-2-ol.

Selective Reduction of the Nitro Group: Conversely, the nitro group can be selectively reduced to a primary amine while leaving the ketone untouched. This transformation is often accomplished using metals in acidic media, such as iron (Fe) or zinc (Zn) in the presence of hydrochloric acid (HCl), or through catalytic hydrogenation under controlled conditions. commonorganicchemistry.com This yields the amino ketone, 6-amino-6-methylheptan-2-one.

Simultaneous Reduction of Both Groups: Stronger reducing agents or more forcing conditions can reduce both the ketone and the nitro group concurrently. Reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing both aliphatic nitro compounds and ketones to yield the corresponding amino alcohol, 6-amino-6-methylheptan-2-ol. youtube.comcommonorganicchemistry.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney Nickel can also achieve this double reduction. youtube.com

The following table summarizes the key reductive transformations of this compound.

| Starting Material | Reagent(s) | Product | Product Type |

| This compound | Sodium Borohydride (NaBH₄) | 6-Methyl-6-nitroheptan-2-ol | Nitro Alcohol |

| This compound | Iron (Fe) / Hydrochloric Acid (HCl) | 6-Amino-6-methylheptan-2-one | Amino Ketone |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 6-Amino-6-methylheptan-2-ol | Amino Alcohol |

| This compound | Hydrogen (H₂) / Raney Nickel | 6-Amino-6-methylheptan-2-ol | Amino Alcohol |

The nitroketone scaffold of this compound is susceptible to various hydrolytic and rearrangement reactions, which can be used to generate new molecular frameworks.

Hydrolytic Reactions: While the classic Nef reaction, which converts a nitroalkane into a carbonyl compound, is not applicable to tertiary nitro groups, related hydrolytic processes can occur under harsh acidic or basic conditions, potentially leading to cleavage or other transformations. The interrupted Nef reaction, where transient cationic intermediates are trapped by nucleophiles, represents a pathway to diverse products such as hydroxamic acid derivatives or oximes. nih.gov

Rearrangement Reactions: The ketone functionality is a handle for several classic rearrangement reactions.

Baeyer-Villiger Oxidation: Treatment of this compound with a peroxy acid (e.g., m-CPBA) can induce a Baeyer-Villiger rearrangement. wiley-vch.de In this reaction, an oxygen atom is inserted adjacent to the carbonyl carbon, converting the ketone into an ester. Based on migratory aptitude rules, the more substituted alkyl group (the 4-methyl-4-nitropentyl group) is expected to migrate, yielding 4-methyl-4-nitropentyl acetate (B1210297).

Beckmann Rearrangement: The ketone can first be converted to its corresponding oxime by reacting with hydroxylamine (B1172632) (NH₂OH). Subsequent treatment of the oxime with a strong acid (e.g., sulfuric acid) initiates the Beckmann rearrangement, transforming the oxime into an N-substituted amide. masterorganicchemistry.com This provides a route to nitrogen-containing linear structures.

The table below outlines potential rearrangement reactions for the this compound scaffold.

| Reaction Type | Reagent(s) | Intermediate | Final Product |

| Baeyer-Villiger Oxidation | Peroxy Acid (e.g., m-CPBA) | N/A | 4-Methyl-4-nitropentyl acetate (Ester) |

| Beckmann Rearrangement | 1. Hydroxylamine (NH₂OH) 2. Strong Acid (e.g., H₂SO₄) | This compound oxime | N-(4-Methyl-4-nitropentyl)acetamide (Amide) |

The carbonyl group of this compound can be readily protected by conversion to an acetal (B89532). This reaction is typically performed by treating the ketone with an alcohol or a diol in the presence of an acid catalyst. The nitro group is stable under these conditions, making this a highly selective transformation. The formation of an acetal is a common strategy in multi-step syntheses to prevent the ketone from reacting with nucleophiles or reducing agents intended for other parts of the molecule.

For example, reacting this compound with a diol such as propylene (B89431) glycol under acidic conditions yields the corresponding cyclic acetal, 2,4-dimethyl-2-(4-methyl-4-nitropentyl)-1,3-dioxolane. This transformation is analogous to the formation of acetals from similar ketones like 6-methyl-5-hepten-2-one. thegoodscentscompany.com

Role as a Building Block in Heterocyclic Chemistry

The dual functionality of this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds. The ketone provides a reactive site for condensation and cyclization reactions, while the nitro group can be retained as a functional handle or transformed into an amine to participate directly in ring formation.

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4. unimas.my A common synthetic route to substituted pyrazines involves the self-condensation of α-amino ketones. nih.gov this compound can serve as a precursor to the required α-amino ketone through a straightforward reduction.

The synthesis proceeds in two main stages:

Formation of the α-Amino Ketone: The nitro group of this compound is reduced to a primary amine using a selective method, such as catalytic hydrogenation or treatment with Fe/HCl, to produce 6-amino-6-methylheptan-2-one.

Dimerization and Aromatization: The resulting α-amino ketone undergoes spontaneous or induced bimolecular condensation. Two molecules react to form a six-membered dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation (often by air) to yield the stable, aromatic, and highly substituted pyrazine (B50134) ring. researchgate.net This method provides a direct pathway to complex, alkyl-substituted pyrazines from the nitroketone starting material.

The reactivity of the ketone group can also be exploited to construct other important nitrogen-containing heterocycles, such as pyrimidines and triazines, while retaining the nitro functionality as a substituent.

Pyrimidine (B1678525) Synthesis: Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3. nih.gov One of the most versatile methods for their synthesis is the Biginelli reaction, which involves the one-pot, acid-catalyzed condensation of a β-dicarbonyl compound (or a simple ketone), an aldehyde, and urea (B33335) (or thiourea). organic-chemistry.org this compound can act as the ketone component in this multicomponent reaction. For instance, its condensation with an aldehyde (e.g., benzaldehyde) and urea would lead to the formation of a highly substituted dihydropyrimidinone ring, bearing the intact 4-methyl-4-nitropentyl side chain.

Triazine Synthesis: Triazines are a class of heterocycles with three nitrogen atoms in a six-membered ring. wikipedia.org Synthesizing triazines directly from a simple ketone like this compound while preserving the nitro group is more complex than pyrimidine synthesis. The most common methods for synthesizing 1,3,5-triazines involve the trimerization of nitriles. chim.itorganic-chemistry.org Syntheses of 1,2,4-triazines often start from 1,2-dicarbonyl compounds. wikipedia.org While no direct, one-step conversion from the nitroketone is common, it could theoretically be converted through multiple steps into a suitable precursor for triazine synthesis.

Precursor Role in Constructing Isoindole Architectures

There is no available literature that specifically describes the use of this compound as a precursor for constructing isoindole architectures. In synthetic chemistry, the construction of heterocyclic scaffolds like isoindoles often involves multi-step sequences, and while nitroalkanes can be versatile building blocks, the specific transformation of this compound to an isoindole has not been reported. The synthesis of complex nitrogen-containing heterocycles can sometimes be achieved through cascade reactions involving nitro-Mannich or other related processes, but these have not been specifically applied to this compound for isoindole synthesis.

Integration into Natural Product Synthesis and Bioactive Analog Design

Construction of Complex Carbon Frameworks Utilizing the Nitroketone Moiety

While α-nitroketones are recognized as valuable intermediates in organic synthesis, enabling various carbon-carbon bond-forming reactions, there are no specific examples in the literature of this compound being used to construct complex carbon frameworks for natural product synthesis. The dual functionality of the nitro and keto groups allows for a range of transformations, including Michael additions, Henry reactions, and cycloadditions. rsc.org These reactions are fundamental in building molecular complexity. In principle, the nitroketone moiety of this compound could be utilized in such a manner, but specific applications in the total synthesis of natural products are not documented.

Design and Synthesis of Bioactive Analogues Incorporating Nitroalkane or Nitroketone Scaffolds

The nitro group is a versatile functional group found in a number of therapeutic agents, though it is sometimes associated with toxicity. nih.gov Nitroalkane and nitroketone scaffolds are of interest in medicinal chemistry for their potential to be transformed into various other functionalities or to act as bioisosteres. Nitrogen-containing scaffolds are prevalent in FDA-approved drugs.

However, there is no specific research available on the design and synthesis of bioactive analogues derived from this compound. The general strategy in medicinal chemistry involves using a known scaffold to generate a library of related compounds for biological screening, but this has not been described for this particular nitroketone.

Development of Pesticide Analogs through Nitroketone Transformations

Nitroaromatic and nitro-heterocyclic compounds are important in the agrochemical industry and serve as precursors for a variety of pesticides. nih.gov The chemistry of α-nitroketones, which can act as both electrophiles and nucleophiles, makes them potentially useful for synthesizing novel structures for pesticide development. researchgate.net For instance, neonicotinoid insecticides, a major class of insecticides, contain a nitromethylene or related group.

Despite this general relevance, there are no specific studies detailing the transformation of this compound into pesticide analogs. The development of new pesticides is a complex process involving synthesis, screening, and optimization, and this specific compound has not been identified as a starting material in the available literature.

Future Research Directions and Unexplored Avenues for 6 Methyl 6 Nitroheptan 2 One

Development of Greener Synthetic Methodologies for Sustainable Production

Currently, there are no established synthetic routes for 6-Methyl-6-nitroheptan-2-one. Future research would first need to establish a reliable synthesis. Initial theoretical approaches could involve the Michael addition of a nitroalkane to an α,β-unsaturated ketone. For instance, the conjugate addition of 2-nitropropane (B154153) to mesityl oxide could potentially yield the target compound.

Once a baseline synthesis is established, the development of "greener" methodologies would be a critical next step. This would involve exploring alternative solvents to minimize the use of volatile organic compounds, investigating the use of catalysts to improve reaction efficiency and reduce waste, and developing purification techniques that are more environmentally benign. Research into biocatalytic methods, utilizing enzymes to carry out the synthesis, could also be a promising avenue for sustainable production.

Catalytic Approaches for Highly Selective and Efficient Transformations

The functional groups present in this compound, a ketone and a nitro group, offer a range of possibilities for catalytic transformations. Future research could focus on the selective reduction of the nitro group to an amine, which would yield a bifunctional molecule with potential applications in polymer and pharmaceutical chemistry. Developing catalysts that can achieve this reduction without affecting the ketone functionality would be a key challenge.

Conversely, catalytic methods for the transformation of the ketone group, such as asymmetric hydrogenation to produce a chiral alcohol, would also be a valuable area of investigation. The resulting nitro-alcohol could serve as a precursor for a variety of other chiral compounds. The exploration of both homogeneous and heterogeneous catalysts would be essential to identify the most efficient and selective systems for these transformations.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The interplay between the ketone and the tertiary nitro group in this compound could lead to novel reactivity patterns. Research in this area would involve subjecting the compound to a variety of reaction conditions to explore its stability and reactivity. For example, investigating its behavior under strongly acidic or basic conditions could reveal unexpected rearrangements or cyclization reactions.

Furthermore, the potential for the nitro group to act as a leaving group in nucleophilic substitution reactions could be explored. Photochemical and electrochemical transformations would also represent unconventional avenues to investigate novel reactivity. Understanding these fundamental reactivity patterns is crucial for unlocking the synthetic potential of this molecule.

Advanced Applications in Materials Science and Specialized Chemical Processes

Without any existing data on the properties of this compound, its potential applications in materials science are entirely theoretical. Future research would need to begin with a thorough characterization of its physical and chemical properties. Depending on these findings, it could be investigated as a building block for novel polymers, potentially imparting unique thermal or mechanical properties.

Its bifunctional nature could also make it a candidate as a cross-linking agent or as a precursor for specialty chemicals, such as corrosion inhibitors or energetic materials. However, extensive research into its properties and performance would be required to validate any of these potential applications.

Deeper Computational Design of Novel Derivatives and Reaction Pathways

In the absence of experimental data, computational chemistry offers a powerful tool for initial exploration. Future research could employ quantum mechanical calculations to predict the molecular structure, spectroscopic properties, and reactivity of this compound. These theoretical studies could guide the design of synthetic routes and predict the outcomes of various chemical transformations.

Furthermore, computational modeling could be used to design novel derivatives with tailored properties. By systematically modifying the structure of the molecule in silico, it may be possible to identify derivatives with enhanced stability, specific reactivity, or desirable material properties. This computational-first approach could significantly accelerate the exploration of this currently unknown chemical space.

Q & A

Q. Methodological Answer :

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) .

- Spectroscopy : ¹H NMR (δ ~2.1 ppm for methyl groups, δ ~4.3 ppm for nitro-adjacent protons) .

- Elemental analysis : Match experimental C, H, N percentages to theoretical values (C₈H₁₃NO₃).

(Advanced) What computational tools are effective for predicting the reactivity and stability of this compound?

Q. Methodological Answer :

- DFT simulations : Calculate bond dissociation energies (BDEs) for nitro groups to assess thermal stability .

- Molecular dynamics (MD) : Simulate solvent interactions and conformational flexibility.

- QSAR models : Correlate substituent effects with nitro-group reactivity for derivative design.

(Advanced) How should researchers address discrepancies in reported physical properties (e.g., melting points) across literature sources?

Q. Methodological Answer :

- Source evaluation : Prioritize data from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) over non-academic databases .

- Reproducibility : Replicate synthesis and characterization using standardized protocols (e.g., ASTM methods).

- Error tracking : Document batch-specific variations (e.g., solvent residues, polymorphic forms).

(Basic) What analytical techniques are suitable for quantifying this compound in complex mixtures?

Q. Methodological Answer :

- GC-MS : Use a DB-5MS column and electron ionization (EI) for fragmentation patterns .

- Calibration curves : Prepare internal standards (e.g., deuterated analogs) to correct for matrix effects.

- Limit of detection (LOD) : Validate via serial dilution (typical LOD: ~0.1 µg/mL).

(Advanced) How can kinetic studies be designed to probe the decomposition pathways of this compound?

Q. Methodological Answer :

- Non-isothermal methods : DSC/TGA under nitrogen/oxygen to identify exothermic events .

- Arrhenius parameters : Perform isothermal stability tests at 50°C, 70°C, and 90°C to calculate activation energy (Eₐ).

- Product analysis : Trap decomposition volatiles via headspace GC-MS (e.g., NOₓ detection).

(Advanced) What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.